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Compound of Interest

Compound Name: 2-(Cyclohexylmethyl)morpholine

CAS No.: 927801-18-1

Cat. No.: B3394835

Get Quote

Application Note: 2-(Cyclohexylmethyl)morpholine as a Privileged Chiral Building Block in

Medicinal Chemistry

Rationale: The Strategic Value of 2-Substituted
Morpholines
The morpholine ring is a ubiquitous structural motif in medicinal chemistry, frequently employed

to fine-tune the physicochemical properties of drug candidates, such as aqueous solubility,

pKa, and metabolic stability[1]. However, traditional unsubstituted morpholines often suffer from

metabolic liabilities, such as oxidative ring-opening.

The introduction of a substituent at the C2 position breaks the planarity of the molecule and

introduces a chiral center, which is critical for stereospecific target engagement[2]. Specifically,

2-(Cyclohexylmethyl)morpholine (CAS: 927801-18-1)[3] serves as a highly versatile, sp3-

rich building block. The cyclohexylmethyl moiety provides a robust lipophilic vector that

perfectly occupies deep hydrophobic pockets in target proteins (e.g., kinases and GPCRs)

without the metabolic liabilities—such as benzylic oxidation—commonly associated with planar

aromatic rings[4]. Advances in dynamic kinetic resolution and asymmetric hydrogenation have
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made these chiral morpholine building blocks increasingly accessible for rigorous structure-

activity relationship (SAR) campaigns[5].

Physicochemical Profiling
Understanding the baseline properties of this building block is essential for predicting its

behavior in downstream synthetic steps and its ultimate impact on the ADME (Absorption,

Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Property Value
Pharmacological &
Synthetic Relevance

CAS Number 927801-18-1[3]

Unique identifier for

commercial procurement and

chemical registry.

Molecular Formula C11H21NO -

Molecular Weight 183.29 g/mol

Low molecular weight allows

for extensive downstream

elaboration without exceeding

Lipinski's Rule of 5.

Fsp3 (Fraction sp3) 1.0 (11/11 carbons)

Exceptional 3D character;

strongly correlates with higher

clinical success rates and

improved solubility[4].

H-Bond Acceptors 1 (Morpholine Oxygen)

Enhances aqueous solubility

and provides a vector for

target interaction.

Steric Environment High (at C2 and N1)

Dictates the necessity for

specialized catalytic conditions

during N-functionalization.

Mechanistic Insights: Overcoming Steric Hindrance
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Synthesizing complex molecules from 2-substituted morpholines requires careful consideration

of steric hindrance. The bulky cyclohexylmethyl substituent at the C2 position significantly

impedes standard SN2 alkylation at the adjacent secondary amine[2]. Attempting direct

alkylation often leads to poor yields, prolonged reaction times, and thermal degradation.

Causality in Reaction Design: To overcome this, transition-metal-catalyzed cross-coupling (e.g.,

Buchwald-Hartwig amination) is the preferred methodology. The use of bulky biarylphosphine

ligands (such as RuPhos) is strictly required. These ligands are specifically designed to lower

the activation energy for reductive elimination while accommodating the steric bulk of the 2-

substituted morpholine, thereby preventing undesired β-hydride elimination pathways.

2-(Cyclohexylmethyl)morpholine
(Secondary Amine)

Buchwald-Hartwig
Cross-Coupling

(80-100 °C, Toluene/Dioxane)

Aryl Halide / Heteroaryl Halide
(Electrophile)

Pd(OAc)2 + RuPhos
(Pre-catalyst & Ligand)

NaOtBu or Cs2CO3
(Base)

In-Process Control (IPC)
LC-MS: Check for Ar-X depletion

  Conversion < 95%
  (Spike Catalyst)

N-Aryl-2-(cyclohexylmethyl)morpholine
(Target Scaffold)

  Conversion > 95%

Click to download full resolution via product page

Workflow for Pd-catalyzed N-arylation of sterically hindered morpholines.

Validated Experimental Protocol: Palladium-
Catalyzed N-Arylation
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This protocol describes the high-yielding N-arylation of 2-(cyclohexylmethyl)morpholine. It is

designed as a self-validating system, incorporating specific in-process controls (IPCs) to

ensure mechanistic integrity and troubleshoot catalyst failure in real-time.

Reagents & Equipment:

2-(Cyclohexylmethyl)morpholine (1.2 equiv)

Aryl Bromide or Chloride (1.0 equiv)

Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%)

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:

Catalyst Activation (Anaerobic Setup): In a nitrogen-filled glovebox, charge an oven-dried

Schlenk flask with Pd(OAc)₂, RuPhos, and NaOtBu.

Causality: Maintaining strict anhydrous and anaerobic conditions is critical. Oxygen rapidly

degrades electron-rich phosphine ligands, halting the catalytic cycle at the oxidative

addition stage.

Reagent Introduction: Dissolve the aryl halide and 2-(cyclohexylmethyl)morpholine in the

degassed toluene. Transfer this solution to the Schlenk flask via a sealed syringe.

Causality: A 1.2x stoichiometric excess of the morpholine building block acts as a

thermodynamic driver to ensure complete consumption of the highly functionalized (and

usually more expensive) aryl halide electrophile.

Thermal Cycling: Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil

bath with vigorous stirring for 12 hours.

Self-Validating In-Process Control (IPC): At t = 4 hours, withdraw a 10 µL aliquot under

positive nitrogen pressure, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
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Validation Check: The system validates its own progression. If the LC-MS trace shows

unconsumed aryl halide but the morpholine peak is degrading or forming side-products,

the oxidative addition complex has stalled.

Corrective Action: This definitively indicates ligand degradation or insufficient base

strength. Spike the reaction with an additional 2.5 mol% Pd(OAc)₂/RuPhos pre-mixed

complex to re-initiate the cycle.

Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (3

volumes) and filter through a tightly packed pad of Celite.

Validation Check: Spot the crude filtrate on a TLC plate against the starting materials. A

distinct, UV-active spot with a higher Rf value than the starting amine confirms successful

cross-coupling.

Purification: Concentrate the filtrate under reduced pressure and purify via flash column

chromatography (SiO₂; Hexanes/EtOAc gradient) to isolate the final N-aryl-2-
(cyclohexylmethyl)morpholine scaffold.

Downstream Pharmacological Impact
The strategic placement of the 2-(cyclohexylmethyl)morpholine core within a drug candidate

yields a multi-vector pharmacological profile. The basic nitrogen modulates solubility, the

oxygen acts as a hydrogen-bond acceptor, and the sp3-rich cyclohexyl group drives target

affinity.
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2-(Cyclohexylmethyl)morpholine
Core

Morpholine Oxygen
(H-Bond Acceptor)

Cyclohexylmethyl Group
(sp3-rich Lipophilic Vector)

N-Substitution
(Target-Specific Extension)

Improved Aqueous Solubility
(Basic Amine pKa ~8.5)

High Metabolic Stability
(Resists Oxidation)

Deep Hydrophobic
Pocket Occupation

Pharmacological Profile

Click to download full resolution via product page

Pharmacological impact of the 2-(cyclohexylmethyl)morpholine structural vectors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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